2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol
Brand Name: Vulcanchem
CAS No.: 132980-50-8
VCID: VC4610335
InChI: InChI=1S/C15H15N3O/c1-10-6-5-7-12(15(10)19)11(2)18-14-9-4-3-8-13(14)16-17-18/h3-9,11,19H,1-2H3
SMILES: CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O
Molecular Formula: C15H15N3O
Molecular Weight: 253.305

2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol

CAS No.: 132980-50-8

Cat. No.: VC4610335

Molecular Formula: C15H15N3O

Molecular Weight: 253.305

* For research use only. Not for human or veterinary use.

2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol - 132980-50-8

Specification

CAS No. 132980-50-8
Molecular Formula C15H15N3O
Molecular Weight 253.305
IUPAC Name 2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol
Standard InChI InChI=1S/C15H15N3O/c1-10-6-5-7-12(15(10)19)11(2)18-14-9-4-3-8-13(14)16-17-18/h3-9,11,19H,1-2H3
Standard InChI Key YYYBGGGFJNZMAQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol features a benzotriazole group linked via an ethyl bridge to a methyl-substituted phenol ring. The IUPAC name reflects this connectivity: 2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC15H15N3O
Molecular Weight253.305 g/mol
SMILESCC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O
InChIKeyYYYBGGGFJNZMAQ-UHFFFAOYSA-N

The benzotriazole unit consists of a fused triazole-benzene system, which confers UV absorption capabilities, while the phenolic group enhances solubility and reactivity .

Crystallographic and Stereochemical Insights

Although direct crystallographic data for this compound is limited, analogous benzotriazole derivatives exhibit planar benzotriazole rings with dihedral angles of ~70° relative to adjacent aromatic systems . These structural features facilitate π-π interactions between molecules, critical for stabilizing materials under UV exposure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol involves multi-step reactions:

  • Formation of the Benzotriazole Intermediate: 1H-Benzotriazole reacts with ethylating agents under basic conditions to introduce the ethyl bridge .

  • Coupling with Phenolic Derivatives: The ethyl-bridged benzotriazole is subsequently reacted with 6-methylphenol via nucleophilic substitution, often catalyzed by sodium amide or similar bases .

A modified literature method for analogous compounds employs methanol as a solvent, with reaction times extending to weeks for crystalline product isolation .

Optimization Challenges

Key challenges include controlling regioselectivity during benzotriazole functionalization and minimizing byproducts from phenolic hydroxyl group reactivity . Recent advances utilize spectroscopic monitoring (e.g., 1H NMR) to track intermediate formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra reveal distinct signals for:

  • Phenolic protons: A broad singlet at δ 9.8–10.2 ppm.

  • Benzotriazole protons: Aromatic multiplet signals between δ 7.5–8.3 ppm .

  • Methyl and ethyl groups: Singlets for the methyl group (δ 2.3 ppm) and ethyl bridge protons (δ 4.1–4.5 ppm).

UV-Vis Spectroscopy

The benzotriazole moiety exhibits strong absorption in the UV-B range (280–320 nm), with molar extinction coefficients exceeding 10,000 L·mol⁻¹·cm⁻¹ . This absorption profile is pivotal for its role as a UV stabilizer.

UV Stabilization Mechanism

Photoprotective Action

The benzotriazole group absorbs UV radiation via π→π* electronic transitions, dissipating energy as heat and preventing polymer chain scission in materials . This mechanism is enhanced by the electron-donating methyl group on the phenol ring, which stabilizes excited-state intermediates.

Comparative Efficacy

Compared to commercial UV absorbers like UV-234, this compound offers superior compatibility with polar polymers due to its phenolic hydroxyl group, which facilitates hydrogen bonding with matrix materials .

Chemical Reactivity and Stability

Electron Effects

The electron-withdrawing benzotriazole moiety reduces electron density on the phenolic ring, diminishing its oxidative susceptibility. Conversely, the methyl group donates electrons, creating a push-pull effect that stabilizes the molecule under thermal stress.

Research Frontiers and Challenges

Environmental Impact

Degradation pathways and ecotoxicological profiles are under investigation, with initial findings indicating slow hydrolysis in aquatic environments.

Novel Formulations

Ongoing research explores nanocomposites embedding this compound into silica matrices for enhanced UV protection in automotive coatings .

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